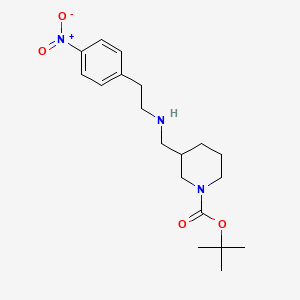
Fermagate
Overview
Description
Fermagate is an inorganic phosphate binder developed for controlling blood plasma phosphate levels, primarily to prevent hyperphosphatemia in hemodialysis patients . It is an iron magnesium hydroxy carbonate with the general formula [Mg₄Fe₂(OH)₁₂].CO₃.4H₂O . The structure consists of metal-containing layers intercalated with charge-balancing carbonate species and water molecules . This compound belongs to the family of layered double hydroxides or hydrotalcites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fermagate is synthesized by reacting magnesium and iron salts with sodium carbonate under controlled conditions . The reaction typically involves mixing aqueous solutions of magnesium chloride and ferric chloride with sodium carbonate, leading to the precipitation of the hydroxy carbonate . The precipitate is then filtered, washed, and dried to obtain the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous mixing and precipitation in large reactors, followed by filtration, washing, and drying . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Fermagate primarily undergoes ion-exchange reactions, where carbonate ions in its structure are exchanged for free phosphate ions . This reaction occurs in the gastrointestinal tract when this compound is taken with a meal .
Common Reagents and Conditions
The ion-exchange reaction involves the presence of free phosphate ions, which are released during the digestion of food . The reaction conditions include the acidic environment of the stomach and the presence of digestive enzymes .
Major Products Formed
The major product formed from the ion-exchange reaction is a phosphate-bound this compound complex, which is excreted from the body, thereby reducing the amount of bioavailable phosphate .
Scientific Research Applications
Fermagate has several scientific research applications, particularly in the fields of medicine and chemistry:
Mechanism of Action
Fermagate exerts its effects through an ion-exchange mechanism. When ingested, the carbonate ions in this compound are exchanged for free phosphate ions released from food during digestion . This binding reduces the absorption of phosphate in the gastrointestinal tract, thereby lowering serum phosphate levels . The molecular targets involved in this process are the free phosphate ions, which are effectively sequestered by the this compound structure .
Comparison with Similar Compounds
Fermagate is compared with other phosphate binders, such as ferric citrate and sucroferric oxyhydroxide :
Ferric Citrate: Like this compound, ferric citrate is an iron-based phosphate binder. it may lead to iron overload in some patients.
Sucroferric Oxyhydroxide: This compound is another iron-based phosphate binder that is effective in lowering serum phosphate levels with a lower pill burden compared to other binders.
This compound’s uniqueness lies in its layered double hydroxide structure, which provides high selectivity for phosphate ions and minimizes the risk of calcium overload, a common issue with calcium-based binders .
Properties
IUPAC Name |
tetramagnesium;iron(3+);carbonate;dodecahydroxide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2Fe.4Mg.16H2O/c2-1(3)4;;;;;;;;;;;;;;;;;;;;;;/h(H2,2,3,4);;;;;;;16*1H2/q;2*+3;4*+2;;;;;;;;;;;;;;;;/p-14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOWWBEYMMDFG-UHFFFAOYSA-A | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.O.O.O.[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Mg+2].[Mg+2].[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH20Fe2Mg4O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152328 | |
| Record name | Fermagate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119175-48-3 | |
| Record name | Fermagate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119175483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fermagate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FERMAGATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH78JQC1MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598001.png)

![6H-[1,3]dioxolo[4,5-e]isoindol-8(7H)-one](/img/structure/B598003.png)
![5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B598004.png)







